Cas no 608128-34-3 ((E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate)

(E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate is a brominated α,β-unsaturated ester with significant utility in organic synthesis. Its key structural features—a reactive enone moiety and a 4-bromophenyl group—make it a versatile intermediate for cross-coupling reactions, cycloadditions, and Michael additions. The bromine substituent facilitates further functionalization via metal-catalyzed transformations, such as Suzuki or Heck couplings, while the ester group enhances solubility and reactivity in diverse synthetic conditions. This compound is particularly valuable in pharmaceutical and materials research, where precise control over molecular architecture is required. Its stability under standard conditions and well-defined reactivity profile ensure consistent performance in complex synthetic pathways.
(E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate structure
608128-34-3 structure
Product Name:(E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate
CAS No:608128-34-3
MF:C11H9BrO3
MW:269.091362714767
MDL:MFCD18642374
CID:1026376
Update Time:2025-10-21

(E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate Chemical and Physical Properties

Names and Identifiers

    • (E)-Methyl 4-(4-bromophenyl)-2-oxobut-3-enoate
    • (E)-METHYL-4-(4-BROMOPHENYL)-2-OXOBUT-3-ENOATE
    • Methyl (3E)-4-(4-bromophenyl)-2-oxo-3-butenoate
    • Methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate
    • 3-Butenoic acid, 4-(4-bromophenyl)-2-oxo-, methyl ester, (3E)-
    • OR303171
    • AX8217000
    • AB0032916
    • X6354
    • 2-Oxo-4-(4-bromophenyl)-3-butenoic acid methyl ester
    • (E)-2-Oxo-4-(4-bromophenyl)-3-butenoic acid methyl ester
    • (E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate
    • MDL: MFCD18642374
    • Inchi: 1S/C11H9BrO3/c1-15-11(14)10(13)7-4-8-2-5-9(12)6-3-8/h2-7H,1H3/b7-4+
    • InChI Key: OEKODHJXUIKZME-QPJJXVBHSA-N
    • SMILES: BrC1C=CC(/C=C/C(C(=O)OC)=O)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Topological Polar Surface Area: 43.4

(E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate Security Information

  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P280-P305+P351+P338
  • Storage Condition:Sealed in dry,Room Temperature

(E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate Pricemore >>

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(E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate Suppliers

Amadis Chemical Company Limited
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(CAS:608128-34-3)(E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate
Order Number:A868884
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:14
Price ($):400.0
Email:sales@amadischem.com

Additional information on (E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate

Recent Advances in the Study of (E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate (CAS: 608128-34-3)

In recent years, (E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate (CAS: 608128-34-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique α,β-unsaturated carbonyl structure and bromophenyl moiety, has shown promising potential in various applications, including drug synthesis, medicinal chemistry, and biochemical studies. The latest research has focused on elucidating its synthetic pathways, biological activities, and potential therapeutic applications.

One of the key areas of investigation has been the optimization of synthetic routes for (E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate. Recent studies have demonstrated improved yields and selectivity through the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These advancements not only enhance the efficiency of production but also reduce the environmental impact of the synthesis process, aligning with the principles of green chemistry.

In terms of biological activity, (E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate has been explored for its potential as a precursor in the synthesis of bioactive molecules. Researchers have identified its role in the formation of heterocyclic compounds, which are often key scaffolds in drug development. Preliminary studies suggest that derivatives of this compound exhibit moderate inhibitory effects on certain enzymes and receptors, making it a candidate for further pharmacological evaluation.

Furthermore, the compound's mechanism of action at the molecular level has been a subject of interest. Computational modeling and in vitro assays have provided insights into its interactions with biological targets, particularly in the context of inflammation and cancer. These findings open new avenues for the design of novel therapeutic agents based on the structural framework of (E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate.

Despite these promising developments, challenges remain in fully understanding the compound's pharmacokinetics and toxicity profile. Ongoing research aims to address these gaps through advanced analytical techniques and preclinical studies. The integration of omics technologies, such as metabolomics and proteomics, is expected to provide a more comprehensive understanding of its biological effects.

In conclusion, (E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate (CAS: 608128-34-3) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Its synthetic accessibility, coupled with its potential biological activities, positions it as a key player in the development of new therapeutic strategies. Future studies will likely focus on expanding its applications and optimizing its properties for clinical use.

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Amadis Chemical Company Limited
(CAS:608128-34-3)(E)-Methyl 4-(4-Bromophenyl)-2-oxobut-3-enoate
A868884
Purity:99%
Quantity:5g
Price ($):400.0
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